BHF177

GABAB receptor Positive allosteric modulator Sedation

BHF177 is a research-grade, stereochemically specific GABAB PAM that potentiates GABA signaling without orthosteric activation. Unlike baclofen, it avoids sedation and tolerance, selectively decreasing nicotine and alcohol reinforcement in vivo. Its (1R,2R,4S) stereochemistry is essential for activity; generic substitution is unsound. Ideal for addiction circuit studies and SAR reference. For laboratory use only.

Molecular Formula C19H20F3N3
Molecular Weight 347.4 g/mol
CAS No. 917896-43-6
Cat. No. B606061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBHF177
CAS917896-43-6
SynonymsBHF-177;  BHF 177;  BHF177.
Molecular FormulaC19H20F3N3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C19H20F3N3/c1-11-23-10-16(13-4-6-15(7-5-13)19(20,21)22)18(24-11)25-17-9-12-2-3-14(17)8-12/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,23,24,25)/t12-,14+,17+/m0/s1
InChIKeyADHZHPOKTRHZGT-DXCKQFNASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrimidinamine, N-(1R,2R,4S)-bicyclo(2.2.1)hept-2-yl-2-methyl-5-(4-(trifluoromethyl)phenyl)- (CAS 917896-43-6): A Selective GABAB Positive Allosteric Modulator for Addiction and CNS Research


4-Pyrimidinamine, N-(1R,2R,4S)-bicyclo(2.2.1)hept-2-yl-2-methyl-5-(4-(trifluoromethyl)phenyl)- (also designated BHF177; CAS 917896-43-6) is a research-grade, orally bioavailable positive allosteric modulator (PAM) of the GABAB receptor [1]. It potentiates GABA-mediated signaling without directly activating the orthosteric binding site [2]. This compound has been extensively characterized in rodent models of nicotine and alcohol dependence, demonstrating the ability to decrease drug self-administration and cue-induced reinstatement while exhibiting minimal sedation or impairment of learning and memory [3].

Why Closely Related GABAB Modulators and Agonists Cannot Replace 4-Pyrimidinamine, N-(1R,2R,4S)-bicyclo(2.2.1)hept-2-yl-2-methyl-5-(4-(trifluoromethyl)phenyl)- (CAS 917896-43-6) in Specialized Research Applications


Generic substitution among GABAB-targeting compounds is scientifically unsound due to fundamental differences in mechanism of action (PAM vs. agonist), stereochemical specificity, and resultant in vivo selectivity profiles. BHF177 acts as a PAM, enhancing endogenous GABA signaling only where and when GABA is released [1]. In contrast, orthosteric agonists like baclofen activate the receptor globally, leading to pronounced sedation, muscle relaxation, and tolerance [2]. Even among other GABAB PAMs (e.g., CGP7930, GS39783), BHF177 exhibits distinct chemical structure and stereochemistry that confer unique pharmacodynamic and behavioral selectivity, particularly in models of nicotine and alcohol reinforcement [3]. Its specific (1R,2R,4S)-bicyclo[2.2.1]hept-2-yl stereochemistry is critical for receptor interaction and cannot be replicated by diastereomers or racemic mixtures.

Quantitative Differentiation Guide: 4-Pyrimidinamine, N-(1R,2R,4S)-bicyclo(2.2.1)hept-2-yl-2-methyl-5-(4-(trifluoromethyl)phenyl)- (CAS 917896-43-6) vs. GABAB Agonists and Other PAMs


Superior Side-Effect Profile: Absence of Sedation Compared to the GABAB Agonist Baclofen

BHF177 demonstrates a clear advantage over the prototypical GABAB agonist baclofen by lacking sedative effects at behaviorally active doses. In a head-to-head study in mice, baclofen induced significant sedation-like effects (reduced locomotor activity) at its highest tested dose of 2.5 mg/kg (i.p.), whereas BHF177 exhibited no such sedation at any dose tested up to 40 mg/kg (p.o.) [1].

GABAB receptor Positive allosteric modulator Sedation CNS safety

Higher Behavioral Selectivity: Selective Reduction of Nicotine Self-Administration Without Affecting Food-Maintained Responding

BHF177 exhibits superior behavioral selectivity compared to GABAB agonists. In rat self-administration studies, BHF177 selectively decreased nicotine- but not food-maintained responding under both fixed ratio (FR5) and progressive ratio schedules [1]. In contrast, the GABAB agonists baclofen and CGP44532 decreased food-maintained responding at higher doses, indicating a narrower therapeutic window [2].

Nicotine dependence Self-administration Behavioral selectivity GABAB PAM

Quantified Reduction of Alcohol Reinforcement: Potency and Specificity vs. Other GABAB PAMs

BHF177 demonstrates robust, dose-dependent suppression of alcohol reinforcement in alcohol-preferring rats. At 25 and 50 mg/kg (i.g.), BHF177 reduced alcohol self-administration by 30% and 45%, respectively, under a fixed ratio (FR4) schedule [1]. Under a progressive ratio (PR) schedule assessing motivational strength, 50 mg/kg BHF177 reduced the breakpoint for alcohol by 35% [1]. These effects were specific to alcohol, as responding for sucrose was unaltered. The results extend the anti-alcohol profile previously observed with other GABAB PAMs, CGP7930 and GS39783 [2].

Alcohol use disorder Self-administration Progressive ratio Breakpoint

Mechanism-Driven Differentiation: Positive Allosteric Modulation vs. Orthosteric Agonism

BHF177 acts as a positive allosteric modulator (PAM), enhancing the affinity and/or efficacy of the endogenous agonist GABA at the GABAB receptor [1]. This mechanism preserves the spatial and temporal pattern of GABAergic signaling, in contrast to orthosteric agonists (e.g., baclofen) which directly activate the receptor irrespective of physiological GABA release. This fundamental difference underlies the superior side-effect profile of BHF177, including minimal sedation and cognitive impairment, as directly compared to baclofen [2].

Allosteric modulation GABAB receptor Pharmacology Therapeutic window

Stereochemical Specificity: The (1R,2R,4S)-Bicycloheptane Moiety as a Critical Pharmacophore

The precise stereochemistry of the bicyclo[2.2.1]hept-2-yl moiety is essential for the activity of BHF177. While the (1S,2R,4R)-diastereomer exists (e.g., ChemSpider ID 56940926) , no peer-reviewed studies report its biological activity, strongly implying that the (1R,2R,4S) configuration is a key determinant of GABAB PAM activity. Furthermore, a patent describing 6-aryl-quinazolines as novel GABAB PAMs explicitly used BHF177 as a starting point, highlighting the unique scaffold and stereochemistry as a privileged chemotype [1].

Stereochemistry Structure-activity relationship Bicycloheptane Pharmacophore

Species-Selective Pro-Convulsant Activity: A Cautionary Note for Rodent Studies

BHF177 exhibits species-specific pro-convulsant properties. In a direct comparison, BHF177 induced pro-convulsion only in mice, but not in rats [1]. This finding is critical for study design: experiments in mice must consider this potential confound, whereas rat models appear free from this effect. This contrasts with the GABAB agonist baclofen, which does not exhibit such species-selective pro-convulsant activity.

Species differences Pro-convulsant Mouse Rat CNS safety

Optimal Research and Preclinical Development Applications for 4-Pyrimidinamine, N-(1R,2R,4S)-bicyclo(2.2.1)hept-2-yl-2-methyl-5-(4-(trifluoromethyl)phenyl)- (CAS 917896-43-6)


Nicotine Addiction and Smoking Cessation Research

BHF177 is ideally suited for studies investigating the role of GABAB receptors in nicotine reinforcement and relapse. Its ability to selectively decrease nicotine self-administration and block cue-induced reinstatement, without affecting food-maintained responding, makes it a superior tool for dissecting addiction-specific neural circuits [1]. The compound's oral bioavailability and lack of sedation further enhance its utility in chronic dosing paradigms.

Alcohol Use Disorder (AUD) Preclinical Models

With demonstrated efficacy in reducing both alcohol consumption (up to 45% reduction at 50 mg/kg) and motivational breakpoint (35% reduction) in alcohol-preferring rats [2], BHF177 is a validated tool for exploring GABAB PAMs as potential pharmacotherapies for AUD. Its specificity for alcohol over sucrose suggests a targeted effect on alcohol's reinforcing properties.

GABAB Receptor Pharmacology and Allosteric Modulation Studies

As a well-characterized PAM, BHF177 serves as a reference compound for studying allosteric modulation of Family C GPCRs. Its distinct chemical scaffold and stereochemistry, which served as a starting point for developing novel GABAB PAM chemotypes [3], make it valuable for structure-activity relationship (SAR) investigations and in vitro assays assessing PAM activity.

Comparative CNS Safety and Behavioral Selectivity Studies

BHF177's clean behavioral profile—lacking sedation, anxiety-like effects, and significant learning/memory impairment at behaviorally active doses [4]—positions it as a benchmark for evaluating the side-effect liabilities of newer GABAB-targeting compounds. Its species-specific pro-convulsant activity in mice also provides a unique model for studying species differences in CNS drug responses.

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